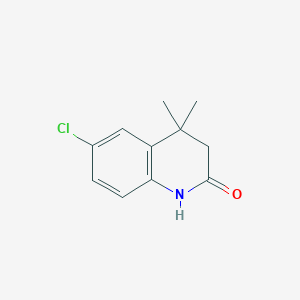

6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

説明

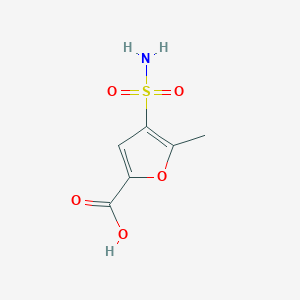

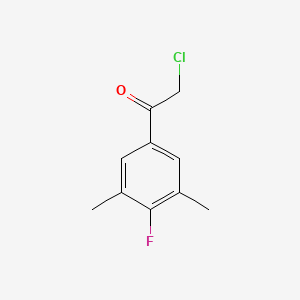

“6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one” is a quinolinone derivative. Quinolinones are a class of organic compounds that are characterized by a quinoline backbone with a ketone functional group.

Synthesis Analysis

The synthesis of quinolinone derivatives typically involves the cyclization of suitable precursors, such as anilines or phenylacetic acids. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis for this specific compound.Molecular Structure Analysis

The molecular structure of “6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one” would consist of a quinoline backbone with a ketone functional group at the 2-position, a chlorine atom at the 6-position, and two methyl groups at the 4-position.Chemical Reactions Analysis

As a quinolinone derivative, this compound might undergo reactions typical for carbonyl compounds and aromatic compounds. However, the exact reactivity would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of quinolinone derivatives include moderate to high polarity, potential for hydrogen bonding, and stability under normal conditions.科学的研究の応用

Synthesis and Chemical Reactivity

Synthesis Techniques and Chemical Properties 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and its derivatives are synthesized through various chemical reactions, showcasing the compound's versatility in chemical synthesis. The cyclization of N-(1,1-dimethylpropargyl) anilines, for instance, yields 6-substituted-2,2-dimethyl-1,2-dihydroquinolines. These compounds demonstrate diverse reactivity, as seen in reactions such as chlorination, epoxidation, and oxymercuration, leading to various chloro, hydroxy, and keto derivatives (Williamson & Ward, 2005). Similarly, a study on the synthesis and biological evaluation of quinazoline-4-thiones highlights the antimycobacterial activity found in 6-chloro substituted compounds, indicating potential biological significance of these derivatives (Kubicová et al., 2003).

Material Applications The compound's derivatives are also explored in material science, specifically in the development of polarizing films for various optical applications. For instance, a study discusses the creation of an IR-polarizing film containing a new quinoline dye and Fe3O4 nanoparticles, demonstrating the compound's applicability in laser technologies, polarizing microscopes, and electrical signal sensors (Shahab et al., 2016).

Crystal Structure and Molecular Analysis

Crystallography and Structural Analysis Metastable crystalline forms of 6-chloroquinolin-2(1H)-one have been characterized, revealing insights into its crystal structure, molecular interactions, and spectroscopic properties. These studies offer a deeper understanding of the compound's structural dynamics and potential applications in various fields, such as materials science and pharmaceutical development (Luo & Sun, 2014).

Chemical Interactions and Substitution Reactions

Substitution Reactions and Chemical Reactivity Further exploration into the chemical properties of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives demonstrates their potential in various substitution reactions. For instance, α-lithiation followed by reaction with different electrophiles showcases the compound's versatility in organic synthesis, providing pathways to various substituted derivatives (Sébastien et al., 2010).

Biological Activity and Applications

Antimycobacterial and Antitubercular Properties Several derivatives of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one exhibit significant antimycobacterial activity, with some compounds showing higher activity than standard treatments against specific Mycobacterium strains. These findings suggest potential pharmaceutical applications, particularly in the treatment of tuberculosis and related diseases (Kantevari et al., 2011).

Safety And Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions.

将来の方向性

The study of quinolinone derivatives is a vibrant field due to their potential applications in medicinal chemistry. Future research on “6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one” could involve exploring its potential biological activities and optimizing its synthesis.

特性

IUPAC Name |

6-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYWXQQLMVXGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696270 | |

| Record name | 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

CAS RN |

266359-63-1 | |

| Record name | 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1423533.png)

![3-Ethoxyspiro[3.5]nonan-1-ol](/img/structure/B1423541.png)

![3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423542.png)

![1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B1423550.png)

![4-[(6-Methylpyridazin-3-yl)oxy]aniline](/img/structure/B1423551.png)